molecular formula C15H10FNO3S B2515812 3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 902506-44-9

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2515812
CAS No.: 902506-44-9
M. Wt: 303.31
InChI Key: BJEXMTPZXHDVDT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a chemical compound that belongs to the class of quinolones Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 1,4-dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    6-Fluoro-1,4-dihydroquinolin-4-one: Lacks the benzenesulfonyl group, which may affect its binding properties and applications.

    Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.

Uniqueness

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of both the benzenesulfonyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S/c16-10-6-7-13-12(8-10)15(18)14(9-17-13)21(19,20)11-4-2-1-3-5-11/h1-5,10,12-14,17H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVAJNBMJBIDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1F)C(=O)C(CN2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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